molecular formula C5H4Cl2N2S B1298992 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine CAS No. 73040-47-8

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine

Cat. No.: B1298992
CAS No.: 73040-47-8
M. Wt: 195.07 g/mol
InChI Key: FSJBCVLGZJGWQO-UHFFFAOYSA-N
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Description

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is a chemical compound characterized by the presence of a thiazole ring substituted with a dichloroethenyl group and an amine group

Biochemical Analysis

Biochemical Properties

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system This inhibition leads to an accumulation of acetylcholine, affecting nerve signal transmission

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase disrupts normal nerve function, leading to symptoms of neurotoxicity

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is crucial for its inhibitory effect. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to severe neurotoxic effects . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxicity. Additionally, high doses of the compound can cause adverse effects such as respiratory failure and convulsions, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound may also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and toxicity. Studies have shown that the compound tends to accumulate in nervous tissue, which correlates with its neurotoxic effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2,2-dichloroethenyl reagents under controlled conditions. One common method includes the use of thionyl chloride and dimethylformamide (DMF) as solvents, with the reaction carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dichloroethenyl)-3,3-dimethylcyclopropanecarboxylic acid
  • N-(2,2-Dichloroethenyl)acetamide
  • 4-(2,2-Dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone

Uniqueness

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a dichloroethenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c6-4(7)1-3-2-10-5(8)9-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJBCVLGZJGWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352053
Record name 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73040-47-8
Record name 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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